Cas no 2228026-94-4 (rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine)
rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine
- 2228026-94-4
- EN300-1782130
- rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine
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- Inchi: 1S/C10H20N2/c1-12-4-2-3-10(12)6-8-5-9(8)7-11/h8-10H,2-7,11H2,1H3/t8-,9-,10?/m0/s1
- InChI Key: MJOUHFJSXZHCKD-XMCUXHSSSA-N
- SMILES: N1(C)CCCC1C[C@@H]1C[C@H]1CN
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.3Ų
rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1782130-0.05g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-0.1g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-0.25g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-0.5g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-1.0g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1782130-2.5g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-5.0g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1782130-10.0g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1782130-1g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1782130-5g |
rac-[(1R,2S)-2-[(1-methylpyrrolidin-2-yl)methyl]cyclopropyl]methanamine |
2228026-94-4 | 5g |
$3770.0 | 2023-09-20 |
rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine
Professional Introduction to rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine (CAS No. 2228026-94-4)
Rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine, identified by its CAS number 2228026-94-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex stereochemical configuration and unique structural motifs, has garnered attention for its potential applications in drug discovery and development.
The structural framework of rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine consists of a cyclopropyl group linked to an amine functionality, further substituted with a 1-methylpyrrolidin-2-yl moiety. This particular arrangement of functional groups suggests a high degree of molecular complexity, which may contribute to its pharmacological properties. The presence of both stereocenters at the 1R and 2S positions enhances the molecule's chiral nature, making it a candidate for studies involving enantioselective synthesis and pharmacokinetic behavior.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of cyclic compounds. The cyclopropyl group, in particular, has been identified as a key structural feature in several bioactive molecules due to its ability to influence both electronic and steric properties. This motif is often found in natural products and synthetic drugs alike, underscoring its importance in medicinal chemistry.
The 1-methylpyrrolidin-2-yl substituent further contributes to the molecular complexity of rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine. Pyrrolidine derivatives are well-known for their versatility in drug design, often serving as pharmacophores in small molecule inhibitors and agonists. The methyl substitution at the 1-position adds an additional layer of conformational flexibility, which can be exploited to optimize binding interactions with biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design molecules with specific pharmacological profiles. The stereochemistry of rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine is particularly relevant in this context, as enantiomeric differences can significantly impact biological activity. Studies have shown that subtle changes in stereochemical configuration can lead to dramatic variations in potency and selectivity.
The potential applications of this compound extend across multiple therapeutic areas. For instance, its structural features may make it a viable candidate for the development of central nervous system (CNS) drugs, where cyclopropyl-containing molecules have shown promise in treating neurological disorders. Additionally, the compound's amine functionality opens up possibilities for further derivatization, allowing for the creation of libraries of analogs with tailored pharmacological properties.
In the realm of drug discovery, high-throughput screening (HTS) has become an indispensable tool for identifying lead compounds. The unique structure of rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine makes it an attractive candidate for such screens, particularly those focused on G-protein coupled receptors (GPCRs) and other membrane-bound receptors. Its ability to interact with these targets could lead to the identification of novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of complex molecules like rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol during preparation underscores the importance of advanced synthetic methodologies. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been employed to achieve the desired stereoisomer with high enantiomeric purity.
Ongoing research in this area continues to uncover new insights into the relationship between molecular structure and biological activity. The study of such compounds not only advances our understanding of fundamental chemical principles but also provides a foundation for the development of next-generation therapeutics. As computational tools become increasingly sophisticated, the design and optimization of molecules like rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine are expected to become more efficient and targeted.
In conclusion, rac-(1R,2S)-2-(1-methylpyrrolidin-2-yl)methylcyclopropylmethanamine (CAS No. 2228026-94-4) represents a fascinating subject of study in pharmaceutical chemistry. Its complex structure and unique functional groups offer numerous possibilities for further exploration in drug discovery and development. As research progresses, this compound is likely to play a significant role in the identification and design of novel therapeutic agents that address unmet medical needs.
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